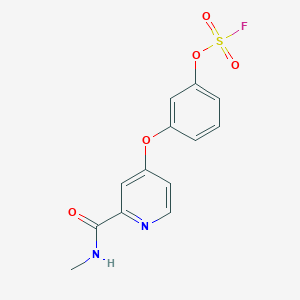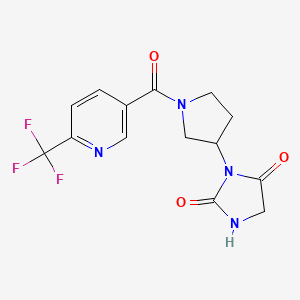![molecular formula C24H29NO4 B2380830 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid CAS No. 1698469-64-5](/img/structure/B2380830.png)
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid” is a type of unnatural amino acid . It is also known as 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . The empirical formula of this compound is C21H23NO4 and it has a molecular weight of 353.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 353.42 . The storage temperature for this compound is between 2-8°C in a dry environment .科学的研究の応用
Solid Phase Peptide Synthesis
One significant application of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid is in the area of solid phase peptide synthesis. This compound, commonly known as Fmoc, is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group offers several advantages, including stability under a variety of conditions and ease of removal without affecting other sensitive groups in the peptide chain. This has led to numerous advancements in the synthesis of biologically active peptides and small proteins, underpinning much of modern bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Hydroxamic Acids
Another application lies in the synthesis of structurally diverse N-substituted hydroxamic acids. The Fmoc group is used in the synthesis of N-alkylhydroxylamines, which are then utilized in various chemical reactions to create hydroxamic acids. This has important implications in organic chemistry, especially in the development of new molecules with potential biological activities (Mellor & Chan, 1997).
Protection of Hydroxy-Groups
The Fmoc group is also employed to protect hydroxy-groups in chemical syntheses. It is compatible with various acid- and base-labile protecting groups, and can be conveniently removed under mild conditions. This versatility makes it a valuable tool in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Supramolecular Chemistry
In the field of supramolecular chemistry, the Fmoc group's role in the formation of supramolecular synthons and patterns is notable. This research area focuses on understanding the noncovalent interactions and structural features in the crystal structures of Fmoc-amino acids. Such insights are crucial for the design and development of novel hydrogelators and biomaterials (Bojarska et al., 2020).
Synthesis of Sugar Amino Acids
Additionally, Fmoc-protected sugar amino acids derived from neuraminic acids have been synthesized and incorporated into solid-phase synthesis, leading to the efficient creation of oligomers. This demonstrates the compound's versatility in synthesizing complex sugar-based molecules (Gregar & Gervay-Hague, 2004).
Peptide Bond Protection
Fmoc derivatives are used for protecting peptide bonds in peptides, particularly in difficult sequence syntheses. This has significant implications for peptide synthesis, particularly in preventing interchain association during the process (Johnson et al., 1993).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound are H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely.
作用機序
Target of Action
Similar compounds are known to interact with amino acid derivatives, eaat, hydroxycarboxylic acid receptor (hcar), free fatty acid receptor, fatty acid synthase (fasn), apical sodium-dependent bile acid transporter, and g protein-coupled bile acid receptor 1 .
Mode of Action
It’s known that the compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group . Fmoc is a protective group used in peptide synthesis, which suggests that this compound may interact with its targets through peptide bond formation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability at room temperature suggests that it may be sensitive to temperature changes .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)
![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)
![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)


![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)
![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)